Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

HPLC impurity profiling pharmacopeial reference standard relative retention time

Sorafenib methyl ester reference standard for accurate impurity profiling in ANDA submissions. Chromatographically distinct from the carboxylic acid, N-Oxide, and desmethyl analogs, preventing misidentification and ensuring regulatory acceptance. Pre-characterized with pharmacopeial traceability to simplify method development and eliminate in-house structural elucidation. Sourced with ≥98% purity from multiple suppliers to guarantee supply chain resilience for commercial QC batch release testing.

Molecular Formula C21H15ClF3N3O4
Molecular Weight 465.8 g/mol
CAS No. 573673-43-5
Cat. No. B1599706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
CAS573673-43-5
Molecular FormulaC21H15ClF3N3O4
Molecular Weight465.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H15ClF3N3O4/c1-31-19(29)18-11-15(8-9-26-18)32-14-5-2-12(3-6-14)27-20(30)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H2,27,28,30)
InChIKeyMZUBVPBNBBPHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS 573673-43-5) — Identity, Class, and Role in Sorafenib Development


Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS 573673-43-5), commonly referenced as Sorafenib Carboxylic Acid Methyl Ester, is a diaryl urea derivative with the molecular formula C₂₁H₁₅ClF₃N₃O₄ and a molecular weight of 465.8 g/mol [1]. It is the methyl ester analog of the carboxylic acid metabolite of sorafenib and is formally classified as a sorafenib-related process impurity or intermediate. Its primary recognized utility lies in serving as a pharmacopeial reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture and regulatory filing of sorafenib drug products [1][2].

Why Sorafenib Impurity Reference Standards Like CAS 573673-43-5 Cannot Be Interchanged with Other Sorafenib-Related Compounds


Compounds within the sorafenib impurity panel—including the free carboxylic acid (CAS 1012058-78-4), the N-oxide (CAS 583840-03-3), desmethyl sorafenib, and the methyl ester (CAS 573673-43-5)—possess distinct chromatographic retention behaviors, UV absorption characteristics, and mass spectrometric fragmentation patterns that preclude simple substitution in validated analytical procedures [1][2]. Regulatory submissions (e.g., ANDA) require impurity profiling against the exact reference standard specified in the pharmacopeial monograph or the validated in-house method. Using an incorrect analog—even one differing by a single methyl group—can lead to misidentification of impurities, inaccurate quantification, and rejection of the analytical data package by regulatory agencies [1].

Quantitative Differentiation Evidence for Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS 573673-43-5) Against Closest Analogs


Chromatographic Identity: Unique HPLC Relative Retention Time (RRT) Versus Sorafenib and Other Pharmacopeial Impurities

In the USP 2025 monograph for Sorafenib Tablets, six specified process impurities are assigned distinct Relative Retention Times (RRT) against the sorafenib API peak (RRT = 1.00). While the methyl ester impurity (CAS 573673-43-5) is not explicitly listed under the 'Specified Impurities' table of this particular monograph, structurally analogous ester-bearing impurities such as PAPE-ethyl carbamate (RRT 0.34) and impurity H (RRT 0.97) are chromatographically resolved, demonstrating that the methyl ester functionalization imparts a unique retention factor distinct from the free acid (which would elute earlier under reversed-phase acidic conditions due to higher polarity) and the N-oxide (which exhibits a different RRT) [1]. The methyl ester is expected to have an RRT between that of the free carboxylic acid and the sorafenib parent peak, based on its intermediate hydrophobicity (XLogP3-AA = 4.6) [2]. This chromatographic singularity means that the methyl ester cannot be replaced by the free acid or the N-oxide in a validated impurity method without re-validation, as the resolution and peak symmetry would alter.

HPLC impurity profiling pharmacopeial reference standard relative retention time

Regulatory Pathway Differentiation: ANDA Reference Standard Traceability for Sorafenib Carboxylic Acid Methyl Ester

Multiple qualified vendors (SynZeal, ChemWhat, AquigenBio) explicitly state that Sorafenib Carboxylic Acid Methyl Ester (CAS 573673-43-5) is supplied with detailed characterization data compliant with regulatory guidelines and can be further traced against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, generic sorafenib intermediates or related compounds without full regulatory documentation packages require the purchaser to perform independent structural confirmation and purity assignment, adding 2–4 weeks to analytical development timelines. The compound is directly listed as 'Sorafenib Impurity 23' in PubChem and cataloged under the EP Impurities/USP Impurities category by specialist reference standard suppliers [2], confirming its recognized status in pharmacopeial impurity profiling rather than being a mere synthetic intermediate.

regulatory reference standard ANDA submission impurity traceability

Synthetic Utility Differentiation: Methyl Ester as a Protected Form of Sorafenib Carboxylic Acid for Conjugate Synthesis

The methyl ester functional group of CAS 573673-43-5 serves as a carboxyl-protected form of the sorafenib carboxylic acid (CAS 1012058-78-4). Unlike the free carboxylic acid, which is ionized at physiological pH (pKₐ ~3.5–4.0) and exhibits poor membrane permeability, the methyl ester is unionized and more lipophilic (XLogP3-AA = 4.6 vs. estimated ~3.5 for the free acid) [1]. This property is exploited in conjugate and prodrug synthesis, where the methyl ester is used as a stable, protected intermediate that can be selectively hydrolyzed under mild basic conditions to liberate the free acid for further conjugation. The free carboxylic acid itself is reported as a sorafenib-related compound that can be obtained through the tertiary-butyl ester (CAS 1012058-78-4) , but the methyl ester offers advantages in terms of crystallinity and ease of handling during solid-phase or solution-phase coupling reactions.

prodrug synthesis carboxylic acid protection conjugate chemistry

Commercial Availability and Purity Profile Versus Closest In-House Synthesized Analogs

CAS 573673-43-5 is commercially available from multiple specialist reference standard suppliers (SynZeal, ChemWhat, AquigenBio, CymitQuimica, Clearsynth) at certified purity levels of ≥95% (typically 98%) [1][2]. By contrast, the structurally closest analog—the free carboxylic acid (CAS 1012058-78-4)—is less widely stocked as a pre-certified reference standard and is often synthesized on demand, leading to longer lead times (typically 4–6 weeks vs. 1–2 weeks for the methyl ester from major suppliers) . The N-oxide (CAS 583840-03-3) and desmethyl sorafenib are similarly available but are associated with different impurity profiling applications. This supply chain differentiation means that procurement of the methyl ester reference standard minimizes interruption to QC workflows during routine batch release testing.

commercial sourcing reference standard purity supply chain comparison

High-Value Application Scenarios for Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS 573673-43-5)


ANDA Regulatory Filing: Impurity Reference Standard for Sorafenib Tosylate Tablets

Generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for sorafenib tosylate tablets are required to identify and quantify all process-related impurities exceeding the identification threshold (typically 0.1% or 0.2%). CAS 573673-43-5 serves as the certified reference standard for the methyl ester impurity, enabling accurate HPLC peak identification and quantification. Using a pre-characterized reference standard with pharmacopeial traceability (USP/EP) eliminates the need for in-house structural elucidation and accelerates method validation, as documented in the 2024 green HPLC method for sorafenib pharmacopeial impurities [1].

Stability-Indicating HPLC Method Development for Forced Degradation Studies

During forced degradation studies of sorafenib drug substance under oxidative, thermal, and hydrolytic stress conditions, the methyl ester impurity may form as a degradation product via esterification of the carboxylic acid metabolite with residual methanol. Inclusion of CAS 573673-43-5 as a reference marker in the stability-indicating method allows for definitive peak assignment and mass balance reconciliation. The 2024 LC-MS/MS characterization study of sorafenib degradation products demonstrated that unambiguous identification of each degradation product requires an authentic reference standard [1].

Medicinal Chemistry: Protected Intermediate for Sorafenib-Prodrug Conjugate Synthesis

In the design of sorafenib conjugates—such as antibody-drug conjugates (ADCs) or polymer-drug conjugates—the carboxylic acid moiety is a common point of attachment. The methyl ester form (CAS 573673-43-5) offers a protected, crystalline intermediate that can be selectively deprotected under mild basic hydrolysis (LiOH, THF/H₂O) to liberate the free acid for subsequent amide or ester coupling. This synthetic strategy is preferred over direct use of the free carboxylic acid, which may undergo unwanted side reactions or solubility challenges during multi-step conjugate assembly.

Quality Control Batch Release Testing in Commercial Sorafenib Production

During commercial manufacturing of sorafenib API, QC laboratories require a panel of impurity reference standards to monitor process consistency and ensure compliance with ICH Q3A guidelines. CAS 573673-43-5 is used as the reference standard for the methyl ester impurity in routine batch release testing. Its availability from multiple suppliers with ≥98% purity and full characterization documentation minimizes supply chain disruption and supports continuous manufacturing operations [2].

Quote Request

Request a Quote for Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.